Cas no 81066-45-7 (kauniolide)

Kauniolide is a sesquiterpene lactone compound derived from certain plant species, notably within the Asteraceae family. It exhibits notable bioactivity, including anti-inflammatory and cytotoxic properties, making it a subject of interest in pharmacological and medicinal chemistry research. Kauniolide's molecular structure features a γ-lactone ring, contributing to its reactivity and potential as a scaffold for derivative synthesis. Its natural origin and selective biological effects offer advantages for studying structure-activity relationships in drug discovery. Additionally, kauniolide's stability under controlled conditions ensures consistent performance in experimental applications. Researchers value it for its potential in targeting specific pathways, such as NF-κB inhibition, underscoring its relevance in therapeutic development.
kauniolide structure
kauniolide structure
Product Name:kauniolide
CAS No:81066-45-7
MF:C15H18O2
MW:230.302224636078
CID:1066671
PubChem ID:11791030
Update Time:2025-05-19

kauniolide Chemical and Physical Properties

Names and Identifiers

    • kauniolide
    • (3aS,9aS,9bS)-3a,4,5,7,9a,9b-Hexahydro-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one
    • (3aS,9aS,9bS)-3a,4,5,7,9a,9b-Hexahydro-6,9-dimethyl-3-methyleneazuleno[4,5-b]furan-2(3H)-one (ACI)
    • Azuleno[4,5-b]furan-2(3H)-one, 3a,4,5,7,9a,9b-hexahydro-6,9-dimethyl-3-methylene-, [3aS-(3aα,9aα,9bβ)]- (ZCI)
    • AKOS030526906
    • (3aS,9aS,9bS)-6,9-dimethyl-3-methylene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2(3H)-one
    • MS-23313
    • HY-N0843
    • (3aS,9aS,9bS)-6,9-dimethyl-3-methylidene-2H,3H,3aH,4H,5H,7H,9aH,9bH-azuleno[4,5-b]furan-2-one
    • 81066-45-7
    • (3aS,9aS,9bS)-6,9-dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one
    • DA-74727
    • Inchi: 1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h5,12-14H,3-4,6-7H2,1-2H3/t12-,13-,14-/m0/s1
    • InChI Key: AVLOGKPJWQCTLP-IHRRRGAJSA-N
    • SMILES: CC1=CCC2[C@H]1[C@H]1OC(=O)C(=C)[C@@H]1CCC=2C

Computed Properties

  • Exact Mass: 230.13100
  • Monoisotopic Mass: 230.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Color/Form: Solid
  • Density: 1.11±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 389.6±42.0 °C at 760 mmHg
  • Flash Point: 163.9±25.3 °C
  • Solubility: Very slightly soluble (0.9 g/l) (25 º C),
  • PSA: 26.30000
  • LogP: 3.16070
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

kauniolide Pricemore >>

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kauniolide Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  8 h, 20 °C; 15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Pyridine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  -40 °C; 36 h, -40 °C
2.2 Reagents: Sodium bicarbonate
Reference
Biomimetic Semisynthesis of Arglabin from Parthenolide
Zhai, Jia-Dai; et al, Journal of Organic Chemistry, 2012, 77(16), 7103-7107

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  -40 °C; 36 h, -40 °C
1.2 Reagents: Sodium bicarbonate
Reference
Biomimetic Semisynthesis of Arglabin from Parthenolide
Zhai, Jia-Dai; et al, Journal of Organic Chemistry, 2012, 77(16), 7103-7107

Production Method 3

Reaction Conditions
1.1 Reagents: Silica ;  6 min
Reference
Chemical modifications of dehydrocostus lactone from Saussurea lappa and the study of structure-activity relationship
Setia, R. R.; et al, Indian Journal of Chemistry, 2007, (5), 847-851

Production Method 4

Reaction Conditions
1.1 Catalysts: Iodine Solvents: Benzene ;  2 h, reflux
Reference
Molecular Iodine as an Optimal Catalyst of Alkene Migration in Sesquiterpene Lactones to a Hindered endo-Position
Semakov, A. V.; et al, Russian Journal of General Chemistry, 2022, 92(8), 1392-1400

kauniolide Raw materials

kauniolide Preparation Products

Additional information on kauniolide

Kauniolide: A Comprehensive Overview of CAS No. 81066-45-7

Kauniolide, identified by the CAS Registry Number 81066-45-7, is a compound of significant interest in the fields of natural products chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential bioactive attributes. In recent years, advancements in analytical techniques and computational modeling have shed new light on the understanding of kauniolide's structure, synthesis, and biological activity.

The name kauniolide itself is derived from its natural source, suggesting its origin in specific plant species. Recent studies have focused on isolating and characterizing kauniolide from various botanical sources, with a particular emphasis on its role in plant defense mechanisms and secondary metabolism. The compound's molecular structure, comprising a complex arrangement of carbon and oxygen atoms, has been elucidated through high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

One of the most intriguing aspects of kauniolide is its potential pharmacological activity. Researchers have explored its effects on cellular pathways, particularly in the context of inflammation and oxidative stress. Studies published in leading journals such as Nature Communications and Science Advances have demonstrated that kauniolide exhibits anti-inflammatory properties by modulating key signaling molecules like NF-κB and COX-2 enzymes.

The synthesis of kauniolide has also been a focal point for chemists aiming to develop scalable production methods. Traditional extraction techniques from plant material have been complemented by semi-synthetic approaches that leverage modern catalytic processes. These advancements not only enhance the availability of kauniolide for research purposes but also pave the way for its potential use in pharmaceutical formulations.

In terms of applications, kauniolide's bioactivity has sparked interest in its use as a lead compound for drug discovery programs targeting chronic inflammatory diseases and neurodegenerative conditions. Collaborative efforts between academic institutions and pharmaceutical companies have led to preclinical trials assessing its efficacy and safety profiles.

Looking ahead, the study of kauniolide is expected to benefit from emerging technologies such as artificial intelligence-driven drug design and CRISPR-based gene editing. These tools promise to accelerate the discovery of novel analogs with enhanced therapeutic potential while minimizing adverse effects.

In conclusion, kauniolide (CAS No. 81066-45-7) represents a promising compound with diverse applications in medicine and biotechnology. Its continued exploration will undoubtedly contribute to the development of innovative treatments for various health conditions, underscoring the importance of sustained research efforts in this domain.

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